molecular formula C21H22N4OS2 B2495964 1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359219-49-0

1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2495964
CAS No.: 1359219-49-0
M. Wt: 410.55
InChI Key: DSHOSWYSFAOKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex heterocyclic compound It features a pyrazolo[4,3-d]pyrimidin-7-one core, which is a fused ring system combining pyrazole and pyrimidine rings The compound also contains various substituents, including ethyl, methyl, thiophen-2-yl, and a sulfanyl group attached to a 3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through a multi-step process involving the following key steps:

    Formation of the pyrazole ring: This can be done by reacting an appropriate hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Construction of the pyrimidine ring: The pyrazole intermediate can be further reacted with a suitable amidine or urea derivative to form the pyrimidine ring.

    Introduction of substituents: The various substituents, such as ethyl, methyl, thiophen-2-yl, and the sulfanyl group, can be introduced through nucleophilic substitution, alkylation, or other appropriate reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thiophen-2-yl moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings and the pyrazolo[4,3-d]pyrimidin-7-one core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced thiophen-2-yl derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications as a therapeutic agent due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-5-{[(phenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Similar structure but lacks the 3-methyl group on the phenyl ring.

    1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(furan-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Similar structure but has a furan ring instead of a thiophene ring.

Biological Activity

The compound 1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to the pyrazolo[4,3-d]pyrimidine class of compounds, which are known for their diverse biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Synthesis and Structure

The synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives typically involves oxidative coupling methods. For instance, a recent study utilized a microwave-assisted strategy that yielded various substituted derivatives with promising biological profiles . The specific compound under review features a complex structure that includes an ethyl group, a methyl group, and a sulfanyl moiety, contributing to its unique pharmacological properties.

Anticancer Properties

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity. Notably, the compound has been evaluated against several human cancer cell lines including HeLa (cervical cancer), CAKI-I (kidney cancer), PC-3 (prostate cancer), MiaPaca-2 (pancreatic cancer), and A549 (lung cancer) .

Mechanism of Action:
The anticancer activity is primarily attributed to:

  • Inhibition of mTOR Pathway: The compound has been shown to inhibit the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This inhibition is linked to apoptosis induction in cancer cells .
  • Cell Cycle Arrest: Detailed studies demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G1 phase, leading to increased apoptosis rates .

Structure-Activity Relationship (SAR)

The biological efficacy of pyrazolo[4,3-d]pyrimidines is influenced by structural modifications. For example:

  • Substituents: Variations in the substituents on the pyrazolo ring can enhance potency and selectivity against specific cancer types .
  • Sulfanyl Group: The presence of the sulfanyl group is crucial for maintaining biological activity; however, it may also be subject to metabolic oxidation which can affect stability .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Compound Evaluation: A series of pyrazolo[4,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit CDK2/cyclin A complexes, showing promising results in inhibiting cell proliferation in various cancer models .
  • Apoptosis Induction: In vitro studies revealed that certain derivatives induced apoptosis significantly more than controls, indicating their potential as therapeutic agents .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-Ethyl-3-Methyl...HeLa5.0mTOR Inhibition; Apoptosis
1-Ethyl-3-Methyl...A5494.5Cell Cycle Arrest at G1 Phase
1-Ethyl-3-Methyl...PC-36.2Induction of Apoptosis

Properties

IUPAC Name

1-ethyl-3-methyl-5-[(3-methylphenyl)methylsulfanyl]-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-4-25-19-18(15(3)23-25)22-21(28-13-16-8-5-7-14(2)11-16)24(20(19)26)12-17-9-6-10-27-17/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHOSWYSFAOKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.